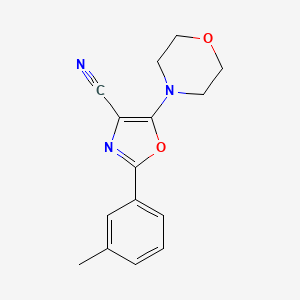![molecular formula C9H8F3NOS B5814578 N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)
N-{4-[(trifluoromethyl)thio]phenyl}acetamide
Vue d'ensemble
Description
N-{4-[(trifluoromethyl)thio]phenyl}acetamide, commonly known as TFPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFPAA is a white crystalline powder that is soluble in organic solvents, and it has a molecular weight of 251.25 g/mol.
Applications De Recherche Scientifique
Anticancer Properties
N-{4-[(trifluoromethyl)thio]phenyl}acetamide derivatives have been explored for their potential in cancer treatment. For instance, a study synthesized various acetamide derivatives and evaluated their anticancer activity, highlighting compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide for their selective cytotoxicity against lung adenocarcinoma cells (Evren et al., 2019). These findings suggest a potential role for such compounds in cancer therapy.
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of this compound and evaluated them for antimicrobial and antifungal activities. For example, derivatives like 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated significant activity against various microbial species (Gul et al., 2017). These results indicate the potential use of these compounds in addressing antibiotic-resistant bacteria and fungi.
Plant Protection and Stress Resistance
Some acetamide derivatives, such as mefluidide (N-(2,4-dimethyl-5-[([trifluoromethyl]sulfonyl)amino]phenyl)acetamide), have shown the ability to protect plants from temperature stress and chilling injury. Research has demonstrated its efficacy in protecting crops like cucumber and corn, marking its potential as an agricultural tool (Tseng & Li, 1984).
Pharmaceutical and Biological Interactions
Research into the structural and biological properties of this compound derivatives has uncovered insights into their electronic and biological interactions. Studies involving molecular docking and vibrational analysis have shed light on the compound's reactivity and potential pharmaceutical applications (Bharathy et al., 2021).
Herbicidal Potential
This compound derivatives have also been examined for their herbicidal properties. For example, certain derivatives were found to be effective against dicotyledonous weeds, suggesting their utility in weed management in agriculture (Wu et al., 2011).
Propriétés
IUPAC Name |
N-[4-(trifluoromethylsulfanyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NOS/c1-6(14)13-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMCOIAQPRRZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)


![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)


![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)




